molecular formula C25H28N2O4 B609863 キナプリルジケトピペラジン CAS No. 103733-49-9

キナプリルジケトピペラジン

カタログ番号: B609863
CAS番号: 103733-49-9
分子量: 420.5008
InChIキー: NDDYKENLGBOEPD-HSQYWUDLSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

作用機序

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Quinapril Diketopiperazine involves the hydrolysis of Quinapril, followed by cyclization. The process typically includes:

Industrial Production Methods: Industrial production of Quinapril Diketopiperazine is not common due to its status as a minor metabolite. the process can be scaled up using standard organic synthesis techniques involving controlled hydrolysis and cyclization reactions .

化学反応の分析

Types of Reactions: Quinapril Diketopiperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

類似化合物との比較

Uniqueness: Quinapril Diketopiperazine is unique due to its cyclic dipeptide structure, which imparts stability and distinct biological activities. Unlike other ACE inhibitors, it is a minor metabolite formed during the hydrolysis of Quinapril, making it less commonly studied but still significant in understanding the metabolism and pharmacokinetics of Quinapril .

生物活性

Quinapril Diketopiperazine is a derivative of Quinapril, an angiotensin-converting enzyme (ACE) inhibitor primarily used in treating hypertension and heart failure. This compound is notable for its cyclic dipeptide structure, which contributes to its stability and unique biological activities. Understanding the biological activity of Quinapril Diketopiperazine can provide insights into its potential therapeutic applications and mechanisms of action.

Overview of Quinapril Diketopiperazine

Quinapril Diketopiperazine is produced as a minor metabolite during the hydrolysis of Quinapril to its active form, Quinaprilat. The structural characteristics of diketopiperazines, including their cyclic nature, enhance their stability compared to linear peptides, making them interesting candidates for various biological studies .

ACE Inhibition : Quinapril functions as a prodrug that is converted into Quinaprilat in the liver. Both compounds inhibit ACE, leading to decreased production of angiotensin II, a potent vasoconstrictor. This mechanism results in vasodilation and reduced blood pressure, contributing to the treatment of cardiovascular conditions .

Biological Activities : Research has indicated that Quinapril Diketopiperazine may exhibit various biological activities beyond ACE inhibition:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against certain bacteria and fungi, attributed to the diketopiperazine structure .
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation .

Pharmacokinetics

The pharmacokinetics of Quinapril and its metabolites have been extensively studied. Following oral administration, Quinapril is rapidly absorbed and converted to Quinaprilat. Studies have shown that the average maximum concentration (C_max) of Quinapril reaches approximately 362 ng/mL within about 1.88 hours (t_max) after administration. Importantly, Quinapril Diketopiperazine's formation as a metabolite occurs less frequently compared to other ACE inhibitors .

Comparative Analysis

To better understand the biological activity of Quinapril Diketopiperazine, it is useful to compare it with other related compounds:

CompoundStructure TypePrimary UseNotable Activities
Quinapril ACE Inhibitor ProdrugHypertension managementConverted to active form (Quinaprilat)
Quinaprilat Active MetaboliteHypertension managementDirect ACE inhibition
Diketopiperazines Cyclic DipeptidesVarious (antimicrobial)Exhibits antibacterial and antifungal properties

Case Studies and Research Findings

  • Stability Studies : Research has shown that Quinapril is prone to cyclization into diketopiperazine under certain conditions, which can affect its stability in pharmaceutical formulations. Studies indicate that environmental factors such as temperature and humidity significantly influence the degradation pathways of Quinapril into diketopiperazine derivatives .
  • In Vitro Studies : In vitro studies have demonstrated that diketopiperazine derivatives can interact with various biological targets, potentially leading to diverse therapeutic effects. For instance, molecular docking experiments have suggested that these compounds may bind effectively to specific receptors involved in inflammation and microbial resistance .
  • Clinical Observations : Clinical studies involving patients with congestive heart failure have highlighted the pharmacokinetic profiles of Quinapril and its metabolites, emphasizing the importance of understanding how these compounds behave in vivo .

特性

IUPAC Name

ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-3,6,11,11a-tetrahydropyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4/c1-3-31-25(30)21(14-13-18-9-5-4-6-10-18)27-17(2)23(28)26-16-20-12-8-7-11-19(20)15-22(26)24(27)29/h4-12,17,21-22H,3,13-16H2,1-2H3/t17-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDYKENLGBOEPD-HSQYWUDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)N2C(C(=O)N3CC4=CC=CC=C4CC3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N2[C@H](C(=O)N3CC4=CC=CC=C4C[C@H]3C2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146035
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103733-49-9
Record name PD 109488
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103733499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 109488
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20146035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-109488
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/482564RI35
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is Quinapril Diketopiperazine and why is it relevant in the context of Quinapril Hydrochloride tablets?

A1: Quinapril Diketopiperazine is a potential degradation product of Quinapril Hydrochloride, an angiotensin-converting enzyme (ACE) inhibitor used to treat hypertension. [, ] During the manufacturing and storage of Quinapril Hydrochloride tablets, the active ingredient can degrade due to factors like hydrolysis and temperature. [] This degradation can lead to the formation of impurities, including Quinapril Diketopiperazine. [, ] Monitoring the levels of Quinapril Diketopiperazine is crucial for ensuring the quality, safety, and efficacy of the pharmaceutical product.

Q2: How can I effectively separate and quantify Quinapril Diketopiperazine in Quinapril Hydrochloride tablets?

A2: High-performance liquid chromatography (HPLC) has proven to be an effective method for analyzing Quinapril Hydrochloride tablets and detecting impurities like Quinapril Diketopiperazine. [, ] Both cited studies successfully separated Quinapril Diketopiperazine from the main drug component using different HPLC methods. These methods employed specific columns, mobile phases, and detection wavelengths to achieve optimal separation and quantification. The presence of a well-defined peak for Quinapril Diketopiperazine, distinct from Quinapril Hydrochloride, allows for its accurate identification and quantification in the tablet formulation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。